![molecular formula C18H17NO4S2 B2502845 Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 899725-16-7](/img/structure/B2502845.png)

Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

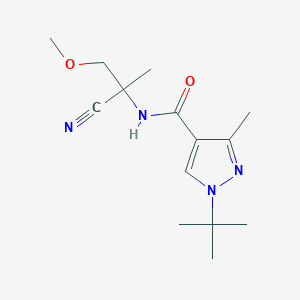

Molecular Structure Analysis

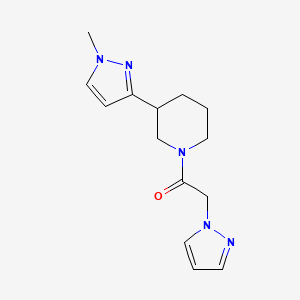

The molecular structure of this compound consists of a benzothiophene core, which is a bicyclic entity consisting of a benzene ring fused to a thiophene ring. It also contains a sulfamoyl group attached to a 3,4-dimethylphenyl group.Physical And Chemical Properties Analysis

This compound has a molecular weight of 375.46. The exact physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis Techniques : Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate can be synthesized using various methods. For example, the synthesis of related methyl 3-halo-1-benzothiophene-2-carboxylates involves electrochemical reduction in anhydrous dimethylformamide, utilizing mercury and platinum electrodes (Rejňák et al., 2004).

Chemical Reactions and Properties : The compound exhibits distinct chemical behaviors under various conditions. Its derivatives, such as 2-methyl-, 3-methyl-, and 2,3-dimethylbenzo[b]thiophenes, undergo photochemical degradation in aqueous solutions, involving oxidation and ring opening reactions (Andersson & Bobinger, 1996).

Biodegradation and Environmental Impact

- Microbial Biotransformation : Studies show that dimethylbenzothiophenes, closely related to the compound , are degraded by microbial activity. Different isomers of dimethylbenzothiophene undergo distinct biotransformation pathways when exposed to Pseudomonas strains, leading to the formation of various sulfur-containing metabolites (Kropp et al., 1996).

Photocatalysis and Sensory Applications

- Photocatalytic Properties : The structural analogs of methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate demonstrate potential in photocatalytic applications. For instance, dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks, closely related to the compound, show promising results in luminescence sensing of benzaldehyde (Shi et al., 2015).

Industrial and Chemical Applications

- Industrial Applications : The compound and its derivatives find use in various industrial applications, including in the synthesis of disperse dyes for dyeing polyester fibers. Derivatives like ethyl-2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate are used in producing a range of dyes with good levelness and fastness properties on polyester fabric (Iyun et al., 2015).

Safety And Hazards

Eigenschaften

IUPAC Name |

methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4S2/c1-11-8-9-13(10-12(11)2)19-25(21,22)17-14-6-4-5-7-15(14)24-16(17)18(20)23-3/h4-10,19H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCPGIAAUOLBNMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2502764.png)

![5-chloro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methoxybenzamide](/img/structure/B2502769.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2502770.png)

![N-[(2,2-Difluoro-1,3-benzodioxol-4-yl)methyl]prop-2-enamide](/img/structure/B2502771.png)

![4-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamido)butanoic acid](/img/structure/B2502772.png)

![Methyl 3-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2502776.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-ethylsulfonylbenzamide](/img/structure/B2502779.png)

![N-(2-(benzo[d]oxazol-2-yl)phenyl)-3-(phenylthio)propanamide](/img/structure/B2502780.png)